Inhibition of Transforming Growth Factor Beta (TGF-beta) Type I Receptor (ALK5): This mechanism is implicated in the antifibrotic activity of specific derivatives, particularly in models of liver and renal fibrosis [].
Inhibition of Phosphodiesterase 4 (PDE4): This mechanism contributes to the anti-inflammatory effects of certain derivatives, impacting the production of tumor necrosis factor-α and reducing pulmonary neutrophilia [].
Antagonism of CCR5 Receptor: Specific derivatives act as CCR5 antagonists, potentially impacting immune cell trafficking and HIV infection [].
Inhibition of 5-Lipoxygenase (5-LO): This mechanism underlies the potential anti-inflammatory effects of certain derivatives, influencing the production of leukotrienes [].
Bromodomain Inhibition: Some derivatives show activity as bromodomain inhibitors, potentially impacting gene transcription and epigenetic regulation [, ].
Physical and Chemical Properties Analysis
Lipophilicity (log D): Adjustments to the molecule's structure, like replacing a methoxy group with a carboxamide, can significantly impact lipophilicity, influencing its distribution and pharmacokinetic properties [].
Metabolic Stability: Structural modifications, such as introducing specific substituents, can enhance metabolic stability, leading to fewer metabolites and potentially improved bioavailability [].
Applications
Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory agents through mechanisms like PDE4 inhibition [] and 5-LO inhibition [].
Antifibrotic Agents: Specific derivatives demonstrate antifibrotic activity, particularly in models of liver and renal fibrosis, potentially through the inhibition of ALK5 [].
Anti-diabetic Agents: Some derivatives exhibit moderate anti-diabetic activity in animal models [].
CCR5 Antagonists: Derivatives have been developed as CCR5 antagonists, potentially impacting processes related to immune cell trafficking [].
Analgesics: Certain derivatives demonstrate analgesic effects in animal models of pain, potentially through mechanisms involving the NO/cGMP pathway and potassium channels [, ].
Antibacterial Agents: Some derivatives show promising antibacterial activity against various bacterial strains [].
Anticancer Agents: Derivatives have demonstrated antiproliferative activity against cancer cell lines, suggesting potential as anticancer agents [].
Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta (TGF-beta) type I receptor (ALK5) inhibitor. [] Studies demonstrate its effectiveness in reducing collagen expression in both acute liver and renal fibrosis models. []
Compound Description: This series of compounds incorporates a pyrazole ring linked to a sugar moiety, aiming to develop novel antidiabetic agents. [] Some derivatives showed moderate antidiabetic activity comparable to the standard drug remogliflozin. []
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with promising anti-inflammatory activity and an improved therapeutic index compared to earlier PDE4 inhibitors. [] EPPA-1 demonstrated reduced emetogenicity, a common side effect of PDE4 inhibitors. []
Compound Description: This series of compounds was designed to develop improved radioligands for imaging brain CB1 receptors using positron emission tomography (PET). [] This research stemmed from the known CB1 receptor binding activity of rimonabant. Modifications aimed to enhance metabolic stability and reduce lipophilicity. []
Relevance: While not directly containing the 1H-pyrazole moiety, these derivatives are considered structurally related to 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole due to the presence of the tetrahydro-2H-pyran ring system. The 4-cyano substitution on the tetrahydropyran ring is a key modification compared to the target compound. Furthermore, the presence of the 1,5-diarylpyrazole-3-carboxamide moiety contributes to their affinity for CB1 receptors and, in some cases, the 18 kDa translocator protein (TSPO). []
Compound Description: This compound represents a highly ligand-efficient and efficacious Janus kinase 1 (JAK1) selective inhibitor. [] It exhibits favorable pharmacokinetic properties and was deemed suitable for clinical evaluation as a potential therapeutic agent. []
Relevance: This compound shares the 1H-pyrazole and tetrahydro-2H-pyran structural features with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The presence of a cyano group and a carboxamide substituent on the tetrahydropyran and pyrazole rings, respectively, as well as a (4-chloro-3-methoxyphenyl)amino group, distinguish it from the target compound and contribute to its JAK1 inhibitory activity. []
Compound Description: CTHP exhibits significant antihyperalgesic effects in mice, reducing pain in various chemical and thermal models. [] The study suggests its mechanism of action involves the NO/cGMP/KATP pathway and the κ-opioid receptor. []
Compound Description: This series of compounds acts as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. [] Introducing substituents on the pyrrole ring significantly increased their inhibitory potency. []
Relevance: Although lacking the pyrazole ring, these derivatives share the tetrahydro-2H-pyran-2-one moiety with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The presence of the pyrrole ring and its substituents, along with the hydroxyl group on the tetrahydropyran ring, differentiates them from the target compound and contributes to their HMG-CoA reductase inhibitory activity. []
Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist, demonstrating potential for treating obesity by reducing body weight and food intake in a diet-induced obese rat model. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.